molecular formula C10H12O3S B1447432 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid CAS No. 1803595-63-2

2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid

Cat. No.: B1447432
CAS No.: 1803595-63-2
M. Wt: 212.27 g/mol
InChI Key: XNJKFVMZPSGMFR-UHFFFAOYSA-N
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Description

2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid is a heterocyclic compound that features a thieno[3,2-c]pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thienyl ketone with a suitable dihydropyran derivative in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Scientific Research Applications

2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid is unique due to its specific propanoic acid functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

2-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-6(10(11)12)9-7-3-5-14-8(7)2-4-13-9/h3,5-6,9H,2,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJKFVMZPSGMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2=C(CCO1)SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid
Reactant of Route 2
2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid
Reactant of Route 3
2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid
Reactant of Route 4
2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid
Reactant of Route 5
2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid
Reactant of Route 6
2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid

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